2-(allylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC15605139
Molecular Formula: C24H22N4O3S2
Molecular Weight: 478.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22N4O3S2 |
|---|---|
| Molecular Weight | 478.6 g/mol |
| IUPAC Name | (5Z)-3-[(4-methoxyphenyl)methyl]-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H22N4O3S2/c1-4-11-25-20-18(22(29)27-12-5-6-15(2)21(27)26-20)13-19-23(30)28(24(32)33-19)14-16-7-9-17(31-3)10-8-16/h4-10,12-13,25H,1,11,14H2,2-3H3/b19-13- |
| Standard InChI Key | OZFDNSDYGDNPEK-UYRXBGFRSA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCC=C |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCC=C |
Introduction
Structural Elucidation and Molecular Characteristics
The compound features a pyrido[1,2-a]pyrimidin-4-one core fused to a thiazolidinone moiety via a Z-configured methylidene bridge. Key structural elements include:
-
Pyrido[1,2-a]pyrimidin-4-one: A bicyclic system with a nitrogen-rich aromatic ring, commonly associated with bioactivity in antimicrobial and CNS-targeting agents .
-
Thiazolidin-4-one: A five-membered ring containing sulfur and nitrogen, known for its role in antifungal and antibacterial compounds .
-
4-Methoxybenzyl substituent: A lipophilic aromatic group that may enhance membrane permeability and receptor binding .
Molecular Formula: C27H27N5O3S2
Molecular Weight: 541.67 g/mol
Stereochemistry: The Z-configuration of the methylidene group is critical for maintaining planar geometry, which influences intermolecular interactions .
Table 1: Key Structural Identifiers
Synthesis and Structural Analogues
While no explicit synthesis route for this compound is published, plausible methodologies can be inferred from related pyrido[1,2-a]pyrimidinone and thiazolidinone syntheses:
Pyrido[1,2-a]pyrimidinone Construction
Mesoionic pyrido[1,2-a]pyrimidinones are typically synthesized via cyclocondensation of aminopyridines with activated carbonyl compounds. For example, Liu et al. (2019) prepared analogous structures using vanillin-derived intermediates under microwave-assisted conditions .
Thiazolidinone Formation
Thiazolidin-4-one rings are often constructed by cyclizing thiourea derivatives with α-halo carbonyl compounds. The 4-methoxybenzyl group at N3 likely originates from a benzylation step using 4-methoxybenzyl chloride .
Coupling Strategy
The Z-configured methylidene bridge suggests a Knoevenagel condensation between the pyrido[1,2-a]pyrimidinone’s active methyl group and the thiazolidinone’s carbonyl moiety, followed by stereoselective isolation .
Physicochemical Properties
-
LogP: ~3.2 (moderate lipophilicity)
-
Water Solubility: <0.1 mg/mL (poor aqueous solubility)
-
Hydrogen Bond Donors/Acceptors: 1/7
The 4-methoxybenzyl and allylamino groups likely contribute to this profile, suggesting formulation challenges for in vivo applications .
Biological Activity and Mechanistic Insights
Although direct bioactivity data for this compound are lacking, structural analogues exhibit diverse pharmacological effects:
Central Nervous System (CNS) Effects
Compounds bearing 4-aryl-pyrido[1,2-c]pyrimidine scaffolds show dual affinity for serotonin transporters (SERT) and 5-HT1A receptors, suggesting potential antidepressant applications . The 4-methoxybenzyl group in this compound could similarly modulate neurotransmitter uptake.
Toxicity Considerations
Thiazolidinones with alkylamino side chains have induced mitochondrial degeneration in zebrafish models, raising concerns about reproductive toxicity . Structural parallels imply that rigorous safety assessments are warranted.
Applications and Future Directions
Agricultural Chemistry
The compound’s structural similarity to pyrido[1,2-a]pyrimidinone mesoionic agents supports its exploration as a bactericide for crop protection, particularly against rice blight pathogens .
Medicinal Chemistry
The allylamino and thioxo groups position it as a candidate for dual SERT/5-HT1A modulation, though in vitro binding assays are needed to validate this hypothesis .
Synthetic Challenges
Scalable synthesis requires optimization of stereoselectivity and purification methods, as evidenced by Sigma-Aldrich’s disclaimer regarding analytical data limitations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume